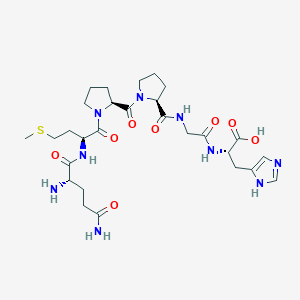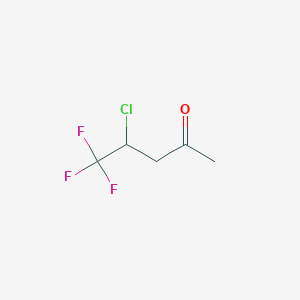![molecular formula C20H22N2S B14255482 4-[2-Butyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-methylpyridine CAS No. 365428-69-9](/img/structure/B14255482.png)
4-[2-Butyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-methylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-Butyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-methylpyridine is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by its unique structure, which includes a thiazole ring fused with a pyridine ring, and substituted with butyl and methylphenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-Butyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-methylpyridine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions to form the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process may involve crystallization or chromatography techniques to ensure the compound’s purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-[2-Butyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-methylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where substituents on the aromatic rings can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-[2-Butyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-methylpyridine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Material Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used in research to understand its interaction with biological macromolecules and its potential as a biochemical probe.
Wirkmechanismus
The mechanism of action of 4-[2-Butyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-methylpyridine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors involved in disease pathways. The compound’s thiazole ring can interact with active sites of enzymes, leading to inhibition or modulation of their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-[2-Butyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-methylpyridine: can be compared with other thiazole derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of butyl and methylphenyl groups with the thiazole and pyridine rings makes it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
365428-69-9 |
|---|---|
Molekularformel |
C20H22N2S |
Molekulargewicht |
322.5 g/mol |
IUPAC-Name |
2-butyl-4-(3-methylphenyl)-5-(2-methylpyridin-4-yl)-1,3-thiazole |
InChI |
InChI=1S/C20H22N2S/c1-4-5-9-18-22-19(16-8-6-7-14(2)12-16)20(23-18)17-10-11-21-15(3)13-17/h6-8,10-13H,4-5,9H2,1-3H3 |
InChI-Schlüssel |
OZYSRLIBZUBJHR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=NC(=C(S1)C2=CC(=NC=C2)C)C3=CC=CC(=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-(4-Chlorophenyl)-2-ethyl-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14255403.png)
![3-[3-[[[(2R)-2-amino-3-sulfanylpropyl]amino]methyl]phenyl]benzoic acid](/img/structure/B14255408.png)


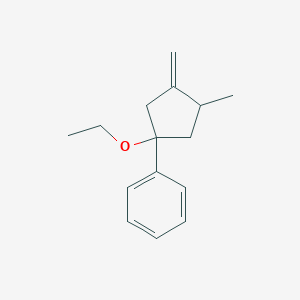

![1-[2-(Trifluoromethyl)phenyl]-1,2-dihydro-5H-tetrazol-5-one](/img/structure/B14255440.png)
![N-{4-[2-Ethyl-4-(3-fluorophenyl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide](/img/structure/B14255450.png)
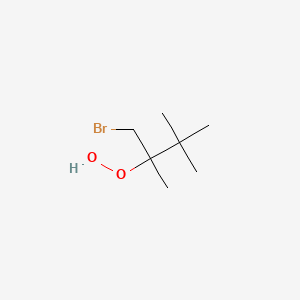
![1,1-Difluoro-1-[4-(2-methoxyethyl)phenoxy]-3-nitropropan-2-ol](/img/structure/B14255454.png)
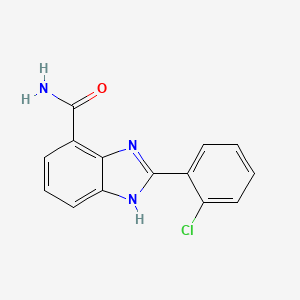
![3-(Diphenylamino)-6-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14255467.png)
